2-(5-Chloro-1,2,4-thiadiazol-3-yl)acetonitrile
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Overview
Description
2-(5-Chloro-1,2,4-thiadiazol-3-yl)acetonitrile is a heterocyclic compound that contains a thiadiazole ring. Thiadiazoles are a sub-family of azole compounds, characterized by a five-membered ring containing one sulfur and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-1,2,4-thiadiazol-3-yl)acetonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-1,2,4-thiadiazole with acetonitrile in the presence of a base . The reaction conditions often include heating and the use of solvents such as chloroform or carbon tetrachloride .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-1,2,4-thiadiazol-3-yl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the thiadiazole ring can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuryl chloride for chlorination and N-bromosuccinimide for bromination . Reaction conditions often involve heating and the use of solvents like chloroform or carbon tetrachloride .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, chlorination can lead to the formation of dichloride derivatives, while bromination can produce bromomethyl derivatives .
Scientific Research Applications
2-(5-Chloro-1,2,4-thiadiazol-3-yl)acetonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antimicrobial and anticancer agents.
Materials Science: The compound is used in the development of new materials with unique electronic and optical properties.
Biological Research: It is employed in the study of enzyme inhibition and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-1,2,4-thiadiazol-3-yl)acetonitrile involves its interaction with specific molecular targets. In medicinal applications, it can inhibit enzymes or interact with cellular receptors to exert its effects . The exact pathways and targets depend on the specific application and the structure of the derivatives used .
Comparison with Similar Compounds
Similar Compounds
2-(5-Amino-1,2,4-thiadiazol-3-yl)acetonitrile: Similar in structure but with an amino group instead of a chlorine atom.
2-(5-Methyl-1,2,4-thiadiazol-3-yl)acetonitrile: Contains a methyl group instead of a chlorine atom.
Uniqueness
2-(5-Chloro-1,2,4-thiadiazol-3-yl)acetonitrile is unique due to the presence of the chlorine atom, which can influence its reactivity and the types of derivatives that can be synthesized from it . This makes it a valuable compound for developing new pharmaceuticals and materials with specific properties .
Properties
Molecular Formula |
C4H2ClN3S |
---|---|
Molecular Weight |
159.60 g/mol |
IUPAC Name |
2-(5-chloro-1,2,4-thiadiazol-3-yl)acetonitrile |
InChI |
InChI=1S/C4H2ClN3S/c5-4-7-3(1-2-6)8-9-4/h1H2 |
InChI Key |
UOSCYYJIWJIPCW-UHFFFAOYSA-N |
Canonical SMILES |
C(C#N)C1=NSC(=N1)Cl |
Origin of Product |
United States |
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